molecular formula C12H18N2O3 B1398410 Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate CAS No. 1220016-46-5

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate

Cat. No. B1398410
M. Wt: 238.28 g/mol
InChI Key: XLOOPYLYMGWWHP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate is a chemical compound with the molecular formula C12H18N2O3 . It is also known as ethyl-EAPA.


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate is characterized by its molecular formula C12H18N2O3 . In a similar compound, molecules are linked by one O-H⋯N and two N-H⋯O intermolecular hydrogen bonds into a three-dimensional network .

Scientific Research Applications

  • Cholinesterase-Inhibiting Activity

    • Field : Biochemistry
    • Application : Tertiary amines similar to the compound you mentioned have been synthesized and studied for their cholinesterase-inhibiting activity . This is relevant for neurological disorders like Alzheimer’s disease .
    • Method : The final step of synthesis of these compounds was carried out by microwave-assisted synthesis . The acid dissociation constant (pKa) and lipophilicity index (log P) of these amines were determined .
    • Results : The synthesized compounds showed promising results in inhibiting acetylcholinesterase and butyrylcholinesterase . A possible mechanism of action of these compounds was determined by molecular modelling study using combined techniques of docking, molecular dynamics simulations, and quantum mechanics calculations .
  • Synthesis of 1,2,4-Triazole-Containing Scaffolds

    • Field : Organic Chemistry
    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
    • Method : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
    • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
  • Electro-Optical Applications

    • Field : Material Science
    • Application : A bulk size ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, was grown .
    • Method : The crystal was grown using an indigenously developed single zone transparent resistive furnace .
    • Results : The growth of the crystal was successful, but the specific results or outcomes were not detailed in the source .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives, which have a structure similar to the compound you mentioned, have been reported to have antiviral properties .
    • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested as antiviral agents .
    • Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Cholinesterase-Inhibiting Activity

    • Field : Biochemistry
    • Application : Tertiary amines similar to the compound you mentioned have been synthesized and studied for their cholinesterase-inhibiting activity . This is relevant for neurological disorders like Alzheimer’s disease .
    • Method : The final step of synthesis of these compounds was carried out by microwave-assisted synthesis . The acid dissociation constant (pKa) and lipophilicity index (log P) of these amines were determined .
    • Results : The synthesized compounds showed promising results in inhibiting acetylcholinesterase and butyrylcholinesterase . A possible mechanism of action of these compounds was determined by molecular modelling study using combined techniques of docking, molecular dynamics simulations, and quantum mechanics calculations .
  • Synthesis of Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminobenzoic acid and 1-chloropropane were used to synthesize compounds similar to the one you mentioned .
    • Method : The synthesis was carried out in a 500 mL round-bottom flask with N, N-dimethylformamide (DMF) as a solvent, anhydrous sodium carbonate as a deacidifying reagent and 0.1% of 4-dimethylaminopyridine (DMAP) .
    • Results : The specific results or outcomes were not detailed in the source .
  • Antiviral Activity

    • Field : Virology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have a structure similar to the compound you mentioned, have been reported to have antiviral properties .
    • Method : These derivatives were prepared and reported as antiviral agents .
    • Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Cholinesterase-Inhibiting Activity

    • Field : Biochemistry
    • Application : Tertiary amines similar to the compound you mentioned have been synthesized and studied for their cholinesterase-inhibiting activity . This is relevant for neurological disorders like Alzheimer’s disease .
    • Method : The final step of synthesis of these compounds was carried out by microwave-assisted synthesis . The acid dissociation constant (pKa) and lipophilicity index (log P) of tertiary amines were determined .
    • Results : The synthesized compounds showed promising results in inhibiting acetylcholinesterase and butyrylcholinesterase . A possible mechanism of action of these compounds was determined by molecular modelling study using combined techniques of docking, molecular dynamics simulations, and quantum mechanics calculations .
  • Synthesis of Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminobenzoic acid and 1-chloropropane were used to synthesize compounds similar to the one you mentioned .
    • Method : The synthesis was carried out in a 500 mL round-bottom flask with N, N-dimethylformamide (DMF) as a solvent, anhydrous sodium carbonate as a deacidifying reagent and 0.1% of 4-dimethylaminopyridine (DMAP) .
    • Results : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

ethyl 3-amino-4-(3-hydroxypropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-17-12(16)9-4-5-11(10(13)8-9)14-6-3-7-15/h4-5,8,14-15H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOOPYLYMGWWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239742
Record name Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate

CAS RN

1220016-46-5
Record name Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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